BenchChemオンラインストアへようこそ!

3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride

Lipophilicity CNS Drug Design Physicochemical Profiling

3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride (CAS 1955499-56-5) is a bicyclic tropane building block bearing an unsubstituted 1,2,3-triazole at the 3-position, supplied as the monohydrochloride salt (MW 214.69 g/mol, purity typically ≥95%). The compound integrates the conformationally constrained 8-azabicyclo[3.2.1]octane (tropane) core—a scaffold foundational to CNS-active alkaloids and FDA-approved CCR5 antagonist maraviroc—with a 1,2,3-triazole pharmacophore installed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C9H15ClN4
Molecular Weight 214.69 g/mol
Cat. No. B15243764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride
Molecular FormulaC9H15ClN4
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2)N3C=CN=N3.Cl
InChIInChI=1S/C9H14N4.ClH/c1-2-8-6-9(5-7(1)11-8)13-4-3-10-12-13;/h3-4,7-9,11H,1-2,5-6H2;1H
InChIKeyIJANANHGZDKOEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane Hydrochloride: Core Scaffold Identity and Procurement Context


3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride (CAS 1955499-56-5) is a bicyclic tropane building block bearing an unsubstituted 1,2,3-triazole at the 3-position, supplied as the monohydrochloride salt (MW 214.69 g/mol, purity typically ≥95%) [1]. The compound integrates the conformationally constrained 8-azabicyclo[3.2.1]octane (tropane) core—a scaffold foundational to CNS-active alkaloids and FDA-approved CCR5 antagonist maraviroc—with a 1,2,3-triazole pharmacophore installed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [2][3]. This specific combination of an unsubstituted 1,2,3-triazole at the 3-position and a free secondary amine at the 8-position (as the HCl salt) distinguishes it from both the 1,2,4-triazole regioisomer and the alkyl-substituted triazole analogs commonly found in maraviroc-derived intermediates.

Why Generic 3-Substituted Tropane or Triazole Building Blocks Cannot Substitute 3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane Hydrochloride


The 8-azabicyclo[3.2.1]octane scaffold admits diverse 3-position modifications (hydroxyl, amino, heterocyclic), but the specific combination of an unsubstituted 1,2,3-triazole N1-linked to the tropane core and a free 8-NH (as the monohydrochloride) generates a uniquely balanced physicochemical profile that cannot be replicated by close analogs. The 1,2,4-triazole regioisomer (CAS 1949816-61-8) differs in hydrogen-bonding geometry, dipole moment, and metabolic stability . Tropine (8-azabicyclo[3.2.1]octan-3-ol) lacks the aromatic stacking capability and metabolic resilience of the triazole [1]. The 3-isopropyl-5-methyl-1,2,4-triazol-4-yl analog (CAS 423165-07-5, a maraviroc metabolite/intermediate) introduces substantially higher lipophilicity (ΔLogP ≈ +1.3) that alters CNS penetration and off-target binding profiles [2]. Furthermore, the monohydrochloride salt form of the target compound provides precise stoichiometric control for downstream N-8 functionalization, unlike the dihydrochloride salt of the 1,2,4-triazole isomer . These differences are not interchangeable in structure-activity relationship (SAR) studies or multi-step synthetic routes.

Quantitative Differentiation Evidence: 3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane Hydrochloride vs. Closest Analogs


LogP Differential: 1,2,3-Triazole vs. 1,2,4-Triazole Substituted Tropane and Alkyl-Substituted Triazole Analog

The target compound (unsubstituted 1,2,3-triazole, monohydrochloride) exhibits a computed LogP of ~1.16 . In contrast, the alkyl-substituted 1,2,4-triazole analog (CAS 423165-07-5, maraviroc metabolite scaffold) has a substantially higher LogP of 2.49 [1]. This ΔLogP of approximately +1.3 units indicates that the target compound is markedly less lipophilic, which predicts reduced non-specific protein binding, faster renal clearance, and a lower volume of distribution—all critical parameters when the compound is used as a starting scaffold for CNS-penetrant or peripherally-restricted lead optimization programs.

Lipophilicity CNS Drug Design Physicochemical Profiling

Hydrogen Bond Donor Count and Salt Stoichiometry Advantage for Downstream N-8 Functionalization

The target compound is supplied as the monohydrochloride salt (1 eq. HCl; MW 214.69 g/mol) [1], whereas the 1,2,4-triazole regioisomer (CAS 1949816-61-8) is predominantly available as the dihydrochloride salt (2 eq. HCl; MW 251.15 g/mol) . The target compound possesses 2 hydrogen bond donors (one from the protonated 8-NH and one from the HCl proton), while the dihydrochloride analog has 3 HBDs . The monohydrochloride form ensures that exactly one equivalent of base is required to liberate the free amine for N-8 acylation, sulfonylation, or alkylation, eliminating the stoichiometric ambiguity and potential for over-neutralization inherent to the dihydrochloride salt.

Salt Form Selection Synthetic Intermediate Solid-State Handling

Click Chemistry Compatibility of the 1,2,3-Triazole Moiety Enables Modular Late-Stage Diversification

The 1,2,3-triazole ring in the target compound is itself the product of copper-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click reaction [1]. This synthetic origin confers inherent advantages: the unsubstituted 1,2,3-triazole can serve as a metal-chelating ligand, a hydrogen-bond acceptor, and a metabolically stable amide bioisostere [2]. By contrast, 1,2,4-triazoles (e.g., CAS 1949816-61-8) are typically synthesized via dehydrative cyclization of acylhydrazides, a less modular and lower-yielding route for unsubstituted variants. The 1,2,3-triazole's established role as a robust bioisostere for trans-amide bonds—with near-identical planarity and dipole moment but superior resistance to hydrolysis—has been quantitatively validated: 1,2,3-triazole-containing peptidomimetics retain target binding affinity within 2-fold of the parent amide while exhibiting >10-fold increased plasma stability [3][4].

Click Chemistry CuAAC Modular Synthesis Triazole Bioisostere

Topological Polar Surface Area Comparison: Balanced CNS Permeability Potential vs. Hydroxyl Analog

The target compound has a computed Topological Polar Surface Area (TPSA) of 42.74 Ų , which falls within the optimal range for CNS drug candidates (TPSA < 60–70 Ų generally required for passive BBB penetration) [1]. The hydroxyl analog tropine (8-azabicyclo[3.2.1]octan-3-ol) has a lower TPSA of 32.30 Ų but lacks the aromatic π-stacking and hydrogen-bonding capacity of the triazole ring [2]. Meanwhile, the alkyl-substituted maraviroc metabolite scaffold (CAS 423165-07-5) shares an identical TPSA of 42.74 Ų with the target but offsets this with substantially higher LogP, pushing it toward higher non-specific binding risk [3]. The target compound thus occupies a favorable TPSA–LogP intersection: CNS-accessible TPSA paired with moderate lipophilicity.

CNS Permeability TPSA Blood-Brain Barrier Medicinal Chemistry

Tropane Scaffold Conformational Rigidity: Stereoelectronic Differentiation from Flexible Piperidine Analogs

The 8-azabicyclo[3.2.1]octane scaffold enforces a rigid boat-like conformation with well-defined endo/exo diastereotopic faces at the 3-position, a feature absent in monocyclic piperidine or pyrrolidine analogs commonly used as alternative building blocks [1]. This conformational restriction has been exploited in DAT inhibitor programs: 2β-(1,2,3-triazol)substituted 3β-phenyltropane derivatives achieve subnanomolar DAT affinity (IC₅₀ = 0.9 nM for the most potent analog), whereas flexible-chain triazole-piperidine congeners typically exhibit 10- to 100-fold weaker binding [2][3]. The tropane core's pre-organized geometry reduces the entropic penalty of target binding compared to flexible scaffolds, an advantage directly translatable to the target compound as a starting point for 3-triazolyl-tropane library construction.

Conformational Restriction Tropane Scaffold Stereochemistry Receptor Selectivity

Optimal Research and Industrial Application Scenarios for 3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane Hydrochloride


CCR5 Antagonist Lead Generation and Maraviroc Analog Libraries

The target compound serves as an ideal starting scaffold for constructing focused libraries of triazolyl-tropane CCR5 antagonists, a clinically validated target in HIV-1 entry inhibition [1]. The unsubstituted 1,2,3-triazole at the 3-position and the free 8-NH (monohydrochloride) allow independent diversification at both vectors: N-8 can be functionalized with various arylalkyl or cycloalkyl carboxamide groups (mimicking the maraviroc pharmacophore), while the 1,2,3-triazole's C4/C5 positions remain available for further substitution or can be leveraged as a metabolic stabilization element [2]. The compound's moderate LogP (~1.16) provides a favorable starting point for maintaining drug-like properties throughout SAR exploration, in contrast to the higher LogP of pre-substituted maraviroc intermediates that can drive final compounds into unfavorable lipophilicity space.

Dopamine Transporter (DAT) PET Tracer Precursor Development

Tropane-based triazole derivatives have demonstrated subnanomolar affinity for the dopamine transporter, making them attractive scaffolds for CNS imaging agent development [1]. The target compound's 1,2,3-triazole moiety can be exploited for late-stage radiofluorination via click chemistry with [¹⁸F]-labeled alkynes, or for installing chelating groups for ⁹⁹ᵐTc/⁶⁸Ga radiometalation. Compared to 2β-carbomethoxy-3β-phenyltropane (β-CCT) precursors, the triazole substitution at the 3-position offers an alternative metabolic profile and different brain-region distribution kinetics, which may yield PET tracers with improved signal-to-noise ratios for DAT imaging in Parkinson's disease or substance use disorders.

Oxytocin Receptor Antagonist Intermediate for Preterm Labor and Sexual Dysfunction Indications

The azabicyclo-substituted triazole patent family (WO 2018/121551 A1) explicitly claims compounds incorporating the 8-azabicyclo[3.2.1]octane scaffold with triazole substitution as oxytocin receptor antagonists for treating preterm labor, dysmenorrhea, and sexual dysfunction [1]. The target compound, bearing the unsubstituted 1,2,3-triazole, represents the minimal pharmacophoric core that can be elaborated with the requisite substituted benzyl or arylacyl groups at the N-8 position to generate potent oxytocin antagonists. Procuring this specific intermediate enables direct entry into the oxytocin antagonist chemical space without requiring de novo construction of the tropane-triazole core.

Fragment-Based Drug Discovery (FBDD) Screening Library Component

With a molecular weight of 214.69 Da (free base MW of the parent scaffold ~178 Da) and only 1 rotatable bond, the target compound adheres to the 'Rule of Three' guidelines for fragment library design (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) [1][2]. The rigid tropane core and the 1,2,3-triazole's metal-chelating capacity make this fragment suitable for both biochemical and biophysical screening (SPR, NMR, X-ray crystallography). Its balanced TPSA (~42.7 Ų) ensures aqueous solubility compatible with fragment screening concentrations (typically 0.5–1 mM in 1–5% DMSO), while the free amine handle allows for rapid hit elaboration via parallel chemistry without requiring protecting group manipulation.

Quote Request

Request a Quote for 3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.